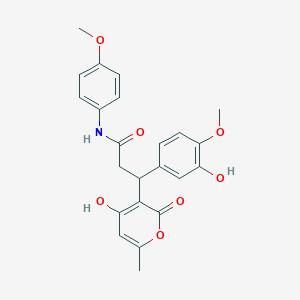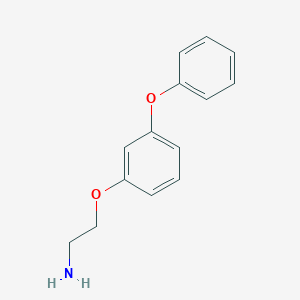
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3-hydroxy-4-méthoxyphényl)-3-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)-N-(4-méthoxyphényl)propanamide est un composé organique complexe caractérisé par plusieurs groupes fonctionnels, dont des groupes hydroxyle, méthoxy et amide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(3-hydroxy-4-méthoxyphényl)-3-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)-N-(4-méthoxyphényl)propanamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation du cycle pyran : En partant d’un précurseur approprié, tel qu’un dérivé de 4-hydroxy-6-méthyl-2H-pyran-2-one, le cycle pyran peut être construit par des réactions de cyclisation.
Condensation aldolique : L’étape suivante implique une réaction de condensation aldolique entre le dérivé pyran et un 3-hydroxy-4-méthoxybenzaldéhyde pour former la structure de base.
Amidation : La dernière étape est la réaction d’amidation où le produit intermédiaire est mis en réaction avec la 4-méthoxyaniline pour former le propanamide désiré.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, de conditions réactionnelles contrôlées (température, pression) et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Les groupes hydroxyle du composé peuvent subir une oxydation pour former les cétones ou les aldéhydes correspondants.
Réduction : Le groupe carbonyle du cycle pyran peut être réduit pour former des alcools.
Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).
Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium aluminium (LiAlH₄).
Réactifs de substitution : Halogénures (par exemple, HCl, HBr) pour la substitution nucléophile.
Principaux produits
Produits d’oxydation : Cétones, aldéhydes.
Produits de réduction : Alcools.
Produits de substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie
En synthèse organique, ce composé peut servir d’intermédiaire pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels en font un bloc de construction polyvalent.
Biologie
Les caractéristiques structurelles du composé suggèrent une activité biologique potentielle, ce qui en fait un candidat pour la découverte et le développement de médicaments. Il peut présenter des propriétés telles que des effets anti-inflammatoires, antioxydants ou antimicrobiens.
Médecine
En raison de ses activités biologiques potentielles, ce composé pourrait être étudié pour des applications thérapeutiques. Les recherches pourraient se concentrer sur son efficacité et sa sécurité en tant qu’agent pharmaceutique.
Industrie
En science des matériaux, le composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects.
Medicine
Due to its potential biological activities, this compound could be explored for therapeutic applications. Research may focus on its efficacy and safety as a pharmaceutical agent.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action exact dépendrait de l’application spécifique. Dans un contexte biologique, le composé peut interagir avec diverses cibles moléculaires telles que des enzymes, des récepteurs ou de l’ADN. Les groupes hydroxyle et méthoxy pourraient faciliter la liaison à ces cibles, tandis que le groupe amide pourrait améliorer la stabilité et la spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(3-hydroxy-4-méthoxyphényl)-3-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)propanamide : Il manque le groupe N-(4-méthoxyphényl).
3-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)-N-(4-méthoxyphényl)propanamide : Il manque le groupe 3-hydroxy-4-méthoxyphényl.
Unicité
La présence à la fois du cycle pyran et de la liaison amide, ainsi que de plusieurs groupes hydroxyle et méthoxy, fait du 3-(3-hydroxy-4-méthoxyphényl)-3-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)-N-(4-méthoxyphényl)propanamide un composé unique. Cette combinaison de groupes fonctionnels peut entraîner une réactivité chimique distincte et une activité biologique potentielle, le différenciant des composés similaires.
Propriétés
Formule moléculaire |
C23H23NO7 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C23H23NO7/c1-13-10-19(26)22(23(28)31-13)17(14-4-9-20(30-3)18(25)11-14)12-21(27)24-15-5-7-16(29-2)8-6-15/h4-11,17,25-26H,12H2,1-3H3,(H,24,27) |
Clé InChI |
AJOSWSXQISZEED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11048200.png)
![4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile](/img/structure/B11048201.png)


![5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11048219.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11048233.png)
![(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11048236.png)
![(1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048239.png)
![2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate](/img/structure/B11048243.png)

![2-{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11048251.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)
